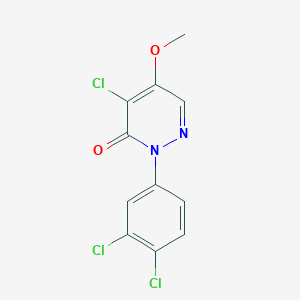

4-chloro-2-(3,4-dichlorophenyl)-5-methoxy-3(2H)-pyridazinone

Description

4-Chloro-2-(3,4-dichlorophenyl)-5-methoxy-3(2H)-pyridazinone is a trisubstituted pyridazinone derivative characterized by:

- Chloro substituents at positions 4 (on the pyridazinone ring) and 3,4 (on the phenyl ring).

- Methoxy group at position 3.

- N-substitution with a 3,4-dichlorophenyl group at position 2.

This compound is synthesized via base-mediated substitution reactions, though challenges arise due to the sensitivity of certain substituents (e.g., β-trifluoroethyl groups) to strong bases, leading to elimination byproducts .

Properties

IUPAC Name |

4-chloro-2-(3,4-dichlorophenyl)-5-methoxypyridazin-3-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7Cl3N2O2/c1-18-9-5-15-16(11(17)10(9)14)6-2-3-7(12)8(13)4-6/h2-5H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBJBVBKWNRROSB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=O)N(N=C1)C2=CC(=C(C=C2)Cl)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7Cl3N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-2-(3,4-dichlorophenyl)-5-methoxy-3(2H)-pyridazinone typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3,4-dichlorobenzoyl chloride with hydrazine hydrate to form the corresponding hydrazide. This intermediate is then subjected to cyclization with methoxyacetic acid under acidic conditions to yield the desired pyridazinone compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-chloro-2-(3,4-dichlorophenyl)-5-methoxy-3(2H)-pyridazinone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.

Substitution: The chloro and methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

Oxidation: Formation of corresponding oxides or quinones.

Reduction: Formation of reduced derivatives with hydrogenated functional groups.

Substitution: Formation of substituted derivatives with new functional groups replacing the original chloro or methoxy groups.

Scientific Research Applications

4-chloro-2-(3,4-dichlorophenyl)-5-methoxy-3(2H)-pyridazinone has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential therapeutic effects in treating various diseases.

Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-chloro-2-(3,4-dichlorophenyl)-5-methoxy-3(2H)-pyridazinone involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Effects on the Pyridazinone Ring

Position 4: Chloro vs. Other Substituents

- 4-Chloro Group: Enhances electrophilicity, facilitating nucleophilic substitutions. For example, 4-chloro-5-methoxy-3(2H)-pyridazinone (5) (m.p. 123–124°C) reacts with β-trifluoroethylating agents to form derivatives like 4-chloro-2-(β-trifluoroethyl)-5-methoxy-3(2H)-pyridazinone (4), though yields are low due to elimination .

Position 5: Methoxy vs. Amino/Alkyl Groups

- 5-Methoxy Group: Improves solubility and stabilizes the ring against oxidation.

- 5-Piperazino Group: 4-Chloro-2-(3-chlorophenyl)-5-piperazino-3(2H)-pyridazinone (CAS: 449778-66-9) introduces basicity, which may improve water solubility and pharmacokinetics compared to methoxy derivatives .

Substituent Effects on the Phenyl Ring

3,4-Dichlorophenyl vs. Other Aromatic Groups

- 3,4-Dichlorophenyl: Enhances lipophilicity and antimicrobial activity. Derivatives like 6-(3,4-dichlorophenyl)-4,5-dihydro-5-methyl-3(2H)-pyridazinone demonstrate potent COX-2/15-LOX dual inhibition, suggesting a role in anti-inflammatory applications .

Biological Activity

4-Chloro-2-(3,4-dichlorophenyl)-5-methoxy-3(2H)-pyridazinone (CAS Number: 478080-45-4) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological properties, mechanisms of action, and potential applications of this compound based on recent research findings.

Chemical Structure and Properties

The molecular formula for this compound is , with a molecular weight of approximately 305.54 g/mol. The compound features a pyridazinone ring substituted with chloro and methoxy groups, which contribute to its biological activity.

Antimicrobial Properties

Research has indicated that this compound exhibits notable antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, one study reported that derivatives of similar pyridazinone compounds showed minimum inhibitory concentrations (MIC) ranging from 12.5 to 250 μg/ml against strains such as Staphylococcus aureus and Escherichia coli .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. A study focused on the inhibition of pro-inflammatory cytokines demonstrated that pyridazinone derivatives can significantly reduce the expression of interleukins and tumor necrosis factor-alpha (TNF-α) in cell cultures . This suggests potential therapeutic applications in treating inflammatory diseases.

The biological activity of this compound is believed to involve the inhibition of specific enzymes or receptors. For example, it may inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process . Additionally, the structural features of the compound allow it to interact with various molecular targets, leading to its observed pharmacological effects.

Case Studies

- Antimicrobial Efficacy : A comparative study evaluated the antimicrobial activity of several pyridazinone derivatives against common pathogens. The results indicated that compounds with similar structures had MIC values significantly lower than standard antibiotics, highlighting their potential as alternative antimicrobial agents .

- Inflammation Models : In animal models of inflammation, administration of this compound resulted in reduced swelling and pain responses compared to control groups. Histological analyses revealed decreased infiltration of inflammatory cells in treated tissues .

Data Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What synthetic challenges arise when introducing substituents like β-trifluoroethyl groups to pyridazinone derivatives, and what methodological adjustments can mitigate these issues?

- Answer: Introducing β-trifluoroethyl groups is hindered by the substituent's sensitivity to strong bases (e.g., NaOMe), leading to elimination byproducts instead of the desired substitution. Evidence shows that using milder conditions (e.g., K₂CO₃ instead of NaOMe) or alternative trifluoroethylation agents (e.g., iodides, tosylates) reduces decomposition . For example, methyl group migration during alkylation can be minimized by controlling solvent polarity and reaction temperature, as demonstrated in the formation of oxonium salt intermediates .

Q. Which analytical techniques are critical for characterizing byproducts in pyridazinone synthesis, such as structural isomers or elimination products?

- Answer: ¹H-NMR and ¹³C-NMR are essential for identifying structural isomers (e.g., distinguishing between 4-chloro-5-methoxy-2-methyl-3(2H)-pyridazinone and its trifluoroethoxy analog). Mass spectrometry (MS) confirms molecular weights, while elemental analysis validates purity . For example, NMR chemical shifts at δ 11.59 (broad singlet) indicate NH protons in pyridazinone derivatives, and δ 4.063 (singlet) confirms methoxy groups .

Q. How does the 3,4-dichlorophenyl substituent influence the stability and reactivity of pyridazinone derivatives during functionalization?

- Answer: The electron-withdrawing 3,4-dichlorophenyl group enhances electrophilic substitution reactions by stabilizing intermediates through resonance. However, steric hindrance from the dichlorophenyl moiety can reduce reaction yields in nucleophilic substitutions (e.g., methoxylation), requiring optimized stoichiometry or catalytic conditions .

Advanced Research Questions

Q. What mechanistic evidence supports the role of oxonium salt intermediates in methyl group migration during trifluoroethylation of pyridazinones?

- Answer: Oxonium salts (e.g., intermediate 9 ) form via nucleophilic attack of trifluoroethylating agents on the pyridazinone ring. These intermediates facilitate methyl migration through a six-membered transition state, producing byproducts like 7 and 8 . Solvent polarity and leaving group ability (e.g., TsO⁻ vs. I⁻) modulate intermediate stability, as shown in reactions with RCH₂CF₃ (R = TsO, MsO) .

Q. How do structural modifications (e.g., substituent position, halogenation) impact the dual COX-2/15-LOX inhibitory activity of pyridazinones?

- Answer: The 3,4-dichlorophenyl group enhances COX-2/15-LOX dual inhibition by optimizing hydrophobic interactions in enzyme active sites. For instance, compound 5b (6-(3,4-dichlorophenyl)-4-(3-nitrobenzylidene)-1-phenyl-1,4-dihydropyridazin-3(2H)-one) shows IC₅₀ values <1 µM for both enzymes due to its planar nitrobenzylidene moiety, which aligns with catalytic pockets .

Q. What secondary effects arise from the inhibition of carotenoid biosynthesis by pyridazinone herbicides, and how do these relate to chloroplast development?

- Answer: Pyridazinones like SAN 9789 block phytoene desaturase, halting carotenoid synthesis and causing photooxidative damage in chloroplasts. This disrupts chlorophyll synthesis and membrane formation, as evidenced by albinism in wheat seedlings and Euglena plastids. Carotenoid depletion correlates with reduced chlorophyll accumulation (r² = 0.89 in dose-response studies) .

Key Notes for Experimental Design

- Contradictions in Evidence: While strong bases (NaOMe) cause elimination , weaker bases (K₂CO₃) or aprotic solvents (DMF) improve trifluoroethylation yields .

- Methodological Recommendations: Use MS/MS fragmentation patterns to distinguish isomers and monitor reaction progress via TLC with UV-active spots.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.